N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide
CAS No.: 297150-41-5
Cat. No.: VC7449150
Molecular Formula: C19H19ClF3N3O
Molecular Weight: 397.83
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 297150-41-5 |
|---|---|
| Molecular Formula | C19H19ClF3N3O |
| Molecular Weight | 397.83 |
| IUPAC Name | N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide |
| Standard InChI | InChI=1S/C19H19ClF3N3O/c20-16-7-6-14(19(21,22)23)12-17(16)24-18(27)13-25-8-10-26(11-9-25)15-4-2-1-3-5-15/h1-7,12H,8-11,13H2,(H,24,27) |
| Standard InChI Key | FDAIYWOUCNNSGG-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound (C₁₉H₁₉ClF₃N₃O; molecular weight: 397.83 g/mol) comprises two key moieties:
-
Arylacetamide core: The 2-chloro-5-(trifluoromethyl)phenyl group enhances lipophilicity (logP ≈ 3.2), facilitating CNS penetration.
-
Piperazine pendant: The 4-phenylpiperazin-1-yl group contributes to hydrogen bonding and π-π interactions with neuronal targets .
Table 1: Key Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉ClF₃N₃O |
| Molecular Weight | 397.83 g/mol |
| IUPAC Name | N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide |
| Solubility | Low aqueous solubility (<1 mg/mL) |
| logP | 3.2 (predicted) |
Synthesis and Structural Optimization
Synthetic Pathways
The compound is synthesized via a two-step alkylation-acylation sequence :
-
Alkylation: 3-Trifluoromethylaniline reacts with 2-chloroacetyl chloride in dichloromethane (DCM)/NaOH to form 2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide.
-
Nucleophilic substitution: The chloroacetamide intermediate reacts with 4-phenylpiperazine in acetone/K₂CO₃, yielding the final product (44–78% yield) .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Alkylation | DCM, NaOH (0°C, 3 h) | 65–78 |
| Substitution | Acetone, K₂CO₃, KI (60°C, 12 h) | 44–68 |
Structural Modifications
-
Trifluoromethyl group: Replacing Cl with CF₃ boosts anticonvulsant activity (ED₅₀ reduction by 40% in MES tests) .
-
Piperazine substituents: 4-Phenylpiperazine enhances binding to voltage-gated sodium channels (VGSCs) compared to morpholine analogs .
Pharmacological Applications
Anticonvulsant Activity
In vivo evaluations (mice/rats) demonstrate dose-dependent protection against MES-induced seizures:
Table 3: Anticonvulsant Efficacy in MES Model
| Dose (mg/kg) | Protection Rate (%) | Time to Peak (h) | Neurological Toxicity (Rotarod) |
|---|---|---|---|
| 30 | 20–25 | 0.5 | None |
| 100 | 60–70 | 4 | Mild ataxia |
| 300 | 85–90 | 4 | Significant impairment |
-
6-Hz model: At 100 mg/kg, the compound suppresses psychomotor seizures (60% protection), suggesting utility in therapy-resistant epilepsy .
-
Mechanism: Moderate affinity for VGSC site 2 (IC₅₀ = 12.3 μM), inhibiting sustained neuronal firing .
Neurotoxicity Profile
Rotarod tests reveal dose-dependent motor impairment:
Structure-Activity Relationships (SAR)
Critical Substituents
-
3-Trifluoromethylphenyl: Derivatives with CF₃ exhibit 2-fold higher MES activity than chloro analogs .
-
Piperazine N-substituents: 4-Phenylpiperazine optimizes VGSC binding; methyl or ethyl groups reduce potency .
Table 4: SAR of Key Analogues
| Analog | MES ED₅₀ (mg/kg) | VGSC IC₅₀ (μM) |
|---|---|---|
| CF₃-phenyl (target compound) | 95 | 12.3 |
| Cl-phenyl | 210 | 28.7 |
| Morpholine analog | 320 | 45.1 |
Research Gaps and Future Directions
Unresolved Challenges
-
Pharmacokinetics: Oral bioavailability and metabolism remain uncharacterized.
-
Chronic toxicity: No data on long-term CNS effects or teratogenicity.
-
Target specificity: Off-target binding to serotonin/dopamine receptors requires investigation .
Recommended Studies
-
Phase I trials: Dose-escalation studies in non-human primates.
-
Crystallography: Co-crystallization with VGSC α-subunit to guide lead optimization.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume